molecular formula C54H106O29 B6352227 Bis-PEG25-acid CAS No. 2567200-14-8

Bis-PEG25-acid

Cat. No.: B6352227
CAS No.: 2567200-14-8
M. Wt: 1219.4 g/mol
InChI Key: JPUWRTVELIBUMV-UHFFFAOYSA-N
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Description

Bis-PEG25-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators to form stable amide bonds .

Mechanism of Action

Target of Action

Bis-PEG25-acid is a PEG linker containing two terminal carboxylic acid groups . The primary targets of this compound are primary amine groups . These amine groups are abundant in biological systems and play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction allows this compound to link molecules together, making it a valuable tool in the synthesis of complex molecules.

Biochemical Pathways

This compound is used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The exact pathways affected by this compound would depend on the specific target protein of the PROTAC.

Pharmacokinetics

The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to link together different molecules, enabling the creation of complex structures such as PROTACs . The molecular and cellular effects of this compound’s action would therefore depend on the specific molecules it is used to link together.

Action Environment

The action of this compound is influenced by the presence of activators such as EDC or HATU, which are required for it to form an amide bond with primary amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG25-acid is synthesized by reacting PEG with succinic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the PEG and succinic anhydride dissolved in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through precipitation or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of PEG to this compound while minimizing by-products. The final product is purified using techniques such as crystallization, distillation, or membrane filtration .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG25-acid primarily undergoes substitution reactions, where the terminal carboxylic acid groups react with primary amines to form amide bonds. This reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Common Reagents and Conditions

    Reagents: EDC, HATU, DCC (dicyclohexylcarbodiimide)

    Conditions: Room temperature, organic solvents (e.g., dichloromethane, dimethylformamide), mild stirring

Major Products

The major products formed from these reactions are amide-linked conjugates, where the carboxylic acid groups of this compound are covalently bonded to primary amines on target molecules .

Scientific Research Applications

Bis-PEG25-acid is widely used in various scientific research fields due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

  • Bis-PEG1-acid
  • Bis-PEG2-acid
  • Bis-PEG3-acid
  • Bis-PEG4-acid
  • Bis-PEG5-acid
  • Bis-PEG6-acid
  • Bis-PEG7-acid
  • Bis-PEG8-acid
  • Bis-PEG9-acid
  • Bis-PEG10-acid
  • Bis-PEG11-acid
  • Bis-PEG12-acid
  • Bis-PEG13-acid
  • Bis-PEG14-acid
  • Bis-PEG15-acid
  • Bis-PEG17-acid
  • Bis-PEG18-acid
  • Bis-PEG29-acid

Uniqueness

Bis-PEG25-acid stands out due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful for applications requiring high solubility and stability, such as drug delivery and bioconjugation .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H106O29/c55-53(56)1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-54(57)58/h1-52H2,(H,55,56)(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUWRTVELIBUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H106O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1219.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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